Ethyl L-phenylalanate

Description

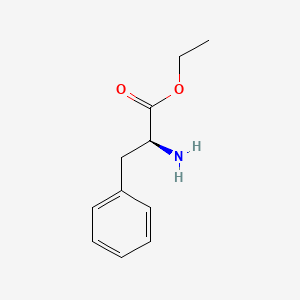

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXMNONHNZEQQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184816 | |

| Record name | Ethyl L-phenylalanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3081-24-1 | |

| Record name | L-Phenylalanine, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-phenylalanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-phenylalanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-PHENYLALANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26O5DCZ9XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Ethyl L Phenylalanate

Esterification Reactions of L-Phenylalanine

The most direct route to Ethyl L-phenylalanate is through the esterification of the amino acid L-Phenylalanine. This transformation can be achieved through several methods, including acid catalysis and enzymatic processes.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a conventional method for producing amino acid esters, involves reacting L-Phenylalanine with ethanol in the presence of a strong acid catalyst. Common catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). These reactions are equilibrium-driven, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol.

Another approach involves the use of solid acid catalysts, such as p-toluenesulfonic acid or benzenesulfonic acid. nih.gov The use of a solid catalyst like the acid form of ultrastable zeolite Y (H-USY) at elevated temperatures and pressures presents an alternative that does not necessitate N-protection of the amino acid. nih.gov

A different strategy involves the initial conversion of the amino acid to an acyl halide, for instance, by using thionyl chloride, followed by the addition of ethanol. nih.gov However, thionyl chloride is a hazardous reagent. nih.gov

Enzymatic Synthesis Strategies for this compound

Enzymatic synthesis offers a milder and more selective alternative to chemical methods for the production of this compound. Lipases and proteases are commonly employed for this purpose. These enzymes can catalyze the esterification reaction in non-aqueous or low-water media, shifting the equilibrium towards product formation. The use of enzymes often leads to higher yields and purity under milder reaction conditions, avoiding the need for protecting groups and reducing the formation of by-products.

For instance, serine proteinases of microbial origin can selectively convert the L-isomer of an N-acyl-phenylalanine ester to N-acyl-L-phenylalanine, which can then be separated. google.com Enzymes like phenylalanine ammonia lyases (PALs) are also utilized in the synthesis of L-phenylalanine and its derivatives. frontiersin.orgresearchgate.net Immobilized enzymes, such as aspartate aminotransferase, have been successfully used for the synthesis of L-phenylalanine. researchgate.net

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. A typical chemoenzymatic route might involve a chemical step to prepare a precursor, followed by an enzymatic step for the key transformation. For example, a racemic mixture of an N-acyl-phenylalanine ester can be synthesized chemically and then subjected to enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired L-isomer. This approach is particularly useful for producing enantiomerically pure this compound. The integration of chemical synthesis with biological transformations provides a framework for synthesizing structurally diverse and optically pure compounds. ucl.ac.uk

Synthesis of this compound Derivatives

The amino group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications.

Derivatization at the Amino Group

Acylation of the amino group of this compound is a common derivatization reaction. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. A prominent example is the synthesis of N-acetyl-L-phenylalanine ethyl ester. This compound is synthesized by reacting this compound with acetic anhydride.

Microwave-assisted esterification of N-acetyl-L-phenylalanine using modified Mukaiyama's reagents has been shown to be an effective method. nih.govresearchgate.net This approach is considered "greener" and more efficient than conventional reflux methods. nih.govresearchgate.net The reaction is enhanced by using 1-methylimidazole as a base and an excess of alcohol as the solvent. researchgate.net

Below is a table summarizing the synthesis of N-acetyl-L-phenylalanine methyl ester under different conditions, which is analogous to the ethyl ester synthesis.

| Entry | Reagent | Base | Solvent | Method | Time (min) | Yield (%) |

| 1 | [2-ClMePy]I | 1-methylimidazole | Methanol | Reflux | 180 | 38 |

| 2 | [2-ClMePy]I | 1-methylimidazole | Methanol | Microwave | 5 | 36 |

| 3 | [2-ClMePy]I | 1-methylimidazole | Dichloromethane | Microwave | 5 | 12 |

| 4 | [2-ClMePy]I | 1-methylimidazole | Methanol | Microwave | 5 | 77 |

| 5 | [2-ClMePy][EtSO₄] | 1-methylimidazole | Methanol | Microwave | 5 | 88 |

| 6 | [2-ClMePy][Tf₂N] | 1-methylimidazole | Methanol | Microwave | 5 | 85 |

| Table based on data from a study on microwave-assisted esterification. nih.govresearchgate.net |

The acylation of this compound is a critical step in peptide synthesis, where the acetyl group can serve as a protecting group for the amine functionality.

Peptide Coupling Reactions Utilizing this compound

The carboxyl group of this compound, in its ester form, allows it to act as the C-terminal residue in peptide synthesis, while its free amino group can react with the activated carboxyl group of another amino acid.

This compound is a common starting material for the synthesis of dipeptides and oligopeptides. In chemoenzymatic synthesis, proteases like proteinase K can catalyze the polymerization of L-phenylalanine ethyl ester (L-Phe-Et) to form oligo(L-phenylalanine) acs.org. This process, known as kinetically controlled synthesis, utilizes the enzyme's esterase activity to form an intermediate complex that then reacts with another amino acid ester molecule as a nucleophile acs.org. Similarly, enzymes such as chymotrypsin (B1334515) can use allylglycine ethyl ester as an acyl acceptor in the synthesis of Cbz-L-Phe-L-AgOEt, demonstrating the utility of phenylalanine esters in forming peptide bonds with unnatural amino acids nih.gov.

Standard chemical peptide coupling methods are also widely used. These involve the activation of the carboxylic acid of an N-protected amino acid, which then reacts with the free amine of an amino acid ester, such as this compound nih.govbachem.com. Coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base are commonly employed to facilitate the formation of the peptide bond nih.gov. This approach can be used to synthesize a variety of short peptides nih.govsemanticscholar.orgderpharmachemica.com.

Table 2: Conditions for Oligo(L-phenylalanine) Synthesis

| Enzyme | Monomer | Conditions | Yield | Avg. Degree of Polymerization | Reference |

| Proteinase K | L-phenylalanine ethyl ester | 0.6 M monomer, 0.9 M phosphate buffer, pH 8, 1 mg/mL enzyme | ~80% | Not specified | acs.org |

| Bromelain | L-phenylalanine ethyl ester | 125 mM monomer, 0.25 M phosphate buffer, 30% methanol, pH 8, 40°C, 3h | 51% | 8.2 | acs.org |

| Papain | L-phenylalanine methyl ester | 200 mM monomer, 1 M phosphate buffer, pH 7, 40°C, 24h | 60% | 6 | acs.org |

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of complex peptides on an insoluble resin support peptide.com. This compound derivatives can be incorporated into SPPS strategies. A key approach involves tethering the phenylalanine side chain to the polymer resin, which allows for the elongation of the peptide chain in both the N- and C-terminal directions mdpi.org.

In one such method, a phenylalanine derivative with a silyl linker attached to the phenyl ring is synthesized. This building block is then attached to a brominated polystyrene resin via a Suzuki coupling reaction. Subsequent hydrolysis under mild acidic conditions affords the polymer-bound phenylalanine ethyl ester, which is ready for further derivatization and peptide chain elongation mdpi.org. This side-chain anchoring strategy provides greater flexibility compared to traditional SPPS where the C-terminus is attached to the resin, enabling the synthesis of more diverse peptide libraries and peptidomimetics mdpi.orglsu.edu. The use of excess reagents to drive reactions to completion is a major advantage of SPPS, with byproducts and excess reagents being easily removed by filtration and washing of the resin peptide.comacs.org.

Synthesis of Complex Ligands Incorporating this compound Moieties

This compound is a valuable component in the synthesis of complex ligands for coordination chemistry. Its bifunctional nature, possessing both an amino and a carboxylate group, allows it to act as a chelating agent.

One notable application is in the synthesis of orthopalladated complexes. The reaction of L-ethylphenylalanate with Palladium(II) acetate, followed by treatment with sodium bromide, yields a dimeric, halogen-bridged orthopalladated complex nih.gov. The halogen bridge in this complex can be cleaved by nucleophilic attack from other neutral ligands like triphenylphosphine or pyridine, leading to the formation of six-membered orthopalladated monomeric complexes nih.gov.

Furthermore, L-phenylalanine, often in its deprotonated form, is used to create mixed-ligand complexes with various metal ions semanticscholar.orgresearchgate.netslideshare.net. For example, complexes can be prepared by reacting a metal salt like Ni(CH₃COO)₂·4H₂O with another primary ligand (e.g., an oxime derivative) and then adding L-phenylalanine semanticscholar.org. In these structures, phenylalanine typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen of the amino group and an oxygen of the carboxylate group researchgate.netslideshare.net. Schiff bases derived from L-phenylalanine also serve as primary ligands for synthesizing metal complexes, such as with Platinum(II), where the Schiff base and a secondary ligand like 8-hydroxyquinoline coordinate to the metal ion academie-sciences.fracademie-sciences.fr.

Serine Protease Inhibitor Design

This compound serves as a crucial building block in the design and synthesis of serine protease inhibitors, compounds that modulate the activity of a large family of enzymes involved in various physiological and pathological processes ekb.eg. The phenylalanine residue is particularly important for the specific recognition of the S1 site in certain serine proteases, such as chymotrypsin nih.gov.

One notable example is the development of N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, a potent inhibitor of chymotrypsin-like serine proteases nih.gov. In this molecule, the this compound moiety is integral to its function. Structure-activity relationship (SAR) studies have revealed that the ethyl ester group enforces the specific formation of an acyl-enzyme intermediate, a key step in the inhibitory mechanism nih.gov. The phenylalanine residue itself ensures specific binding to the S1 pocket of the enzyme nih.gov. This inhibitor demonstrated strong inhibitory activities against bovine α-chymotrypsin, human cathepsin G, and porcine elastase, acting as an acylating agent nih.gov. The calculated inactivation rate constant (k_inact) and enzyme-inhibitor dissociation constant (K_i) against α-chymotrypsin were 0.0028 s⁻¹ and 0.0045 μM, respectively, resulting in a high k_inact/K_i ratio of 630,000 M⁻¹s⁻¹, indicating a very powerful inactivator nih.gov.

The design of such inhibitors often involves incorporating the reactive functionality into the peptide backbone of a serine protease substrate to ensure recognition and binding at the active site une.edu. The goal is to create molecules that the protease will recognize as a substrate, positioning the inhibitory warhead at the active site for inactivation une.edu.

Table 1: Kinetic Parameters of a Phenylalanine Ethyl Ester-Based Serine Protease Inhibitor against α-Chymotrypsin nih.gov

| Parameter | Value | Unit |

| k_inact | 0.0028 | s⁻¹ |

| K_i | 0.0045 | μM |

| k_inact/K_i | 630,000 | M⁻¹s⁻¹ |

Factor Xa Inhibitor Synthesis

This compound is also a valuable precursor in the synthesis of Factor Xa inhibitors, a class of anticoagulant drugs that play a central role in the blood coagulation cascade nih.govnih.gov. Factor Xa is a serine protease, and its inhibition is a key therapeutic strategy for preventing and treating thromboembolic disorders nih.gov.

The synthesis of novel Factor Xa inhibitors often involves multi-step chemical reactions where this compound can be incorporated into the final molecular structure. While specific synthetic pathways directly starting from this compound are proprietary and detailed in patent literature, the general approach involves coupling the amino acid ester with other heterocyclic or aromatic moieties to build a molecule that fits into the active site of Factor Xa. The design of these inhibitors is guided by understanding the structure of the Factor Xa active site and utilizing computational docking and screening methods nih.gov.

For instance, the development of direct oral anticoagulants (DOACs) has focused on creating small molecules that can effectively and selectively inhibit Factor Xa nih.gov. The synthesis of these complex molecules often involves amide bond formation, where the amino group of this compound can be acylated, or its carboxyl group can be coupled with other amines. These synthetic strategies aim to produce compounds with high potency, oral bioavailability, and a favorable safety profile.

Green Chemistry Metrics in Synthesis Optimization

The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry to ensure sustainability and minimize environmental impact. Key metrics such as atom economy and reaction mass efficiency are employed to assess and optimize synthetic routes.

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product buecher.descranton.edu. The ideal atom economy is 100%, meaning all atoms of the reactants are found in the final product.

The esterification of L-phenylalanine with ethanol to produce this compound, typically catalyzed by an acid like sulfuric acid, is a common synthetic method smolecule.comgoogle.com. The balanced chemical equation for this reaction is:

C₉H₁₁NO₂ (L-phenylalanine) + C₂H₅OH (Ethanol) ⇌ C₁₁H₁₅NO₂ (this compound) + H₂O (Water)

In this reaction, water is the only byproduct. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the greenness of a reaction by taking into account the reaction yield, atom economy, and the stoichiometric factor (excess of reagents) nih.govunica.it.

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

For example, in a synthesis of this compound, if L-phenylalanine is the limiting reagent and ethanol is used in excess, the RME will be lower than the theoretical atom economy due to the mass of the unreacted ethanol. Optimizing reaction conditions to use stoichiometric amounts of reactants and achieve high yields is crucial for improving the RME.

Solvent Selection and Catalysis in Esterification

The choice of solvent and catalyst in the esterification of L-phenylalanine significantly impacts the environmental footprint of the synthesis. Traditional methods often use volatile and hazardous organic solvents and strong mineral acids as catalysts google.com.

Green chemistry principles encourage the use of more benign solvents and catalytic systems. Research has explored various alternative solvents, including ionic liquids and greener organic solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl isosorbide, to improve the sustainability of related reactions researchgate.net. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key strategy for greening the esterification process.

For the synthesis of this compound, optimizing the catalytic process is essential. While sulfuric acid is a common catalyst, its use necessitates a neutralization step, which generates waste google.com. The development of solid acid catalysts or enzymatic catalysts could offer more sustainable alternatives. For instance, the catalytic hydrogenation of L-phenylalanine esters to the corresponding amino alcohols has been studied using catalysts like Cu/ZnO/Al₂O₃, demonstrating the potential for catalytic routes in the transformation of these molecules researchgate.net.

Table 2: Green Chemistry Metrics

| Metric | Definition | Ideal Value |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 | 100% scranton.edu |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100 | 100% tamu.edu |

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of Ethyl L-phenylalanate and to investigate its fragmentation and degradation pathways.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₅NO₂), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass (193.1103 g/mol ).

HRMS is also invaluable for identifying transformation or degradation products. For instance, in stability studies, the primary degradation pathway for this compound is the hydrolysis of the ester bond, which would yield L-phenylalanine and ethanol. HRMS could identify the L-phenylalanine product by detecting its corresponding exact mass. In studies of polyurethane degradation, mass spectrometry has been used to identify cleavage products related to L-phenylalanine residues, demonstrating the utility of this technique in tracking molecular transformations. study.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large molecules like polymers and oligopeptides, minimizing fragmentation. In the context of research where this compound is used as a monomer or precursor for peptide synthesis, MALDI-TOF is an essential tool for characterizing the resulting oligopeptides.

This technique can determine the molecular weight distribution of a polymer sample, providing information on the chain length of the oligopeptides. By analyzing the mass spectrum, researchers can identify different oligomeric species and gain insights into the degree of polymerization and the nature of the end groups of the polymer chains.

Optical Activity Measurements for Enantiomeric Purity Determination

As a chiral molecule, this compound exists as two enantiomers, L and D. Optical activity measurements are crucial for determining the enantiomeric purity of a sample.

The enantiomeric purity of this compound is determined by measuring its optical rotation using a polarimeter. The specific rotation ([α]) is a characteristic physical property of a chiral compound. For L-Phenylalanine ethyl ester hydrochloride, a specific rotation value has been reported as [α]²⁰/D = -7.8° (c=2 in H₂O). sigmaaldrich.com The D-enantiomer would exhibit a specific rotation of equal magnitude but opposite sign (+7.8°).

The enantiomeric excess (ee) of a sample can be calculated using the following formula:

% ee = ([α]observed / [α]pure) x 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]pure is the specific rotation of the pure enantiomer.

A racemic mixture (50:50 mixture of L and D enantiomers) will have an observed rotation of 0°, corresponding to an enantiomeric excess of 0%. Conversely, an enantiomerically pure sample will exhibit the maximum specific rotation, corresponding to an enantiomeric excess of 100%. wikipedia.org Therefore, polarimetry is a straightforward and essential method for confirming the stereochemical integrity of this compound in research and production.

X-ray Crystallography for Ligand-Enzyme Complex Analysis

X-ray crystallography is a pivotal technique for providing high-resolution, three-dimensional structures of enzyme-ligand complexes at an atomic level. nih.gov This method has been fundamental to understanding the molecular architecture of enzyme active sites and the specific interactions that govern substrate binding and catalysis. nih.gov In the context of this compound, crystallographic studies of enzymes, particularly serine proteases like chymotrypsin (B1334515), with bound substrates or inhibitors that share the L-phenylalanine scaffold, offer critical insights into its mode of binding.

Research into enzyme-inhibitor complexes reveals the structural basis for the specific recognition of the L-phenylalanine moiety. For instance, in chymotrypsin-like serine proteases, the phenylalanine residue of a ligand is essential for the specific recognition of the S1 site in the enzyme. nih.gov The crystal structures of related complexes show that the phenyl group of the ligand fits into a well-defined hydrophobic pocket.

Studies on L-phenylalanine oxidase complexed with L-phenylalanine further illuminate the nature of this binding pocket. The analysis of this enzyme-ligand complex demonstrated that the benzene ring of L-phenylalanine is enclosed by several hydrophobic amino acid side chains. nih.gov This compact hydrophobic environment is a key factor in the high substrate specificity of the enzyme. nih.gov The interactions stabilizing the phenyl group within the active site are primarily non-covalent, including van der Waals forces and hydrophobic interactions.

The precise geometry of these non-covalent interactions, particularly those involving the aromatic ring, can be characterized by analyzing crystallographic data from various peptide structures containing phenylalanine. These studies provide a library of observed interaction parameters. Aromatic-aromatic interactions, which can occur between the ligand's phenyl group and aromatic residues in the enzyme (like Phenylalanine, Tyrosine, or Tryptophan), are characterized by specific distances and orientations, such as T-shaped or parallel-displaced arrangements. nih.gov

The following table summarizes typical interaction geometries for the phenylalanine aromatic ring derived from X-ray crystallography studies of various peptides. These values are representative of the types of interactions that stabilize this compound's phenyl group within an enzyme's active site.

| Interaction Parameter | Description | Typical Distance Range (Å) | Reference Example Type |

|---|---|---|---|

| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 5.11 – 6.86 | Inter- and intra-helix Phe-Phe interactions in peptides nih.gov |

| Closest Ring Carbon Atom Approach | The shortest distance between any two carbon atoms of the interacting phenyl rings. | 3.27 – 4.59 | Phe-Phe interactions in helical peptides nih.gov |

| van der Waals Contacts | Non-covalent interactions between the ligand and non-polar residues in the binding pocket. | ~3.5 - 4.0 | Phenylalanine binding in enzyme distal sites nih.gov |

By analyzing these crystal structures, a detailed model of this compound binding can be constructed. The phenyl side chain is anchored within the hydrophobic S1 pocket, establishing favorable interactions that orient the ester linkage towards the catalytic residues of the enzyme, such as the serine in the catalytic triad of chymotrypsin. This precise positioning is a prerequisite for efficient enzymatic catalysis.

Advanced Analytical and Bioanalytical Techniques in Ethyl L Phenylalanate Research

Chromatographic Methods for Purification and Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Ethyl L-phenylalanate, both liquid and gas chromatography, often coupled with mass spectrometry, are indispensable tools.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the analysis of non-volatile compounds like this compound in various matrices. This method combines the separation capabilities of liquid chromatography with the mass-resolving power of HRMS, allowing for precise mass measurements.

In the context of Ethyl L--phenylalanate research, LC-HRMS is crucial for:

Purity Assessment: Determining the purity of synthesized this compound by separating it from starting materials, byproducts, and degradation products. The high resolution of the mass spectrometer allows for the differentiation of compounds with very similar masses.

Quantification in Biological Samples: Measuring the concentration of this compound in biological fluids such as plasma or serum. This is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of the compound. Isotope dilution LC-HRMS, where a stable isotope-labeled version of this compound is used as an internal standard, can provide highly accurate and precise quantification nih.gov.

Metabolite Identification: Identifying potential metabolites of this compound. The accurate mass measurements provided by HRMS facilitate the determination of the elemental composition of unknown metabolites, providing clues to their structure.

Modern LC-MS/MS methods allow for the rapid and sensitive analysis of amino acids and their derivatives without the need for derivatization restek.comresearchgate.net. A typical LC-HRMS method for analyzing amino acid derivatives would involve a reversed-phase column for separation and an Orbitrap or time-of-flight (TOF) mass analyzer for high-resolution detection thermofisher.cn.

Table 1: Illustrative LC-HRMS Parameters for Amino Acid Derivative Analysis

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| MS Detector | Orbitrap or Q-TOF Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50-600 |

| Resolution | > 50,000 |

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. Due to its ester functional group, this compound is sufficiently volatile for GC-MS analysis, often after a derivatization step to enhance its thermal stability and chromatographic properties mdpi.comsigmaaldrich.comnih.gov.

The primary applications of GC-MS in this compound research include:

Identification and Quantification: The compound can be identified based on its characteristic retention time and mass spectrum. The mass spectrum of this compound shows a nominal mass of 193 u, with fragmentation patterns that can be used for structural confirmation spectrabase.com.

Analysis in Complex Matrices: GC-MS is widely used to analyze volatile metabolites in food, beverages, and biological samples. Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile compounds like this compound from a sample before analysis mdpi.com.

For amino acid analysis by GC-MS, derivatization is often employed to convert the polar analytes into more volatile and thermally stable products mdpi.comnih.gov. Common derivatization procedures include silylation or esterification followed by acylation sigmaaldrich.comnih.gov.

Table 2: GC-MS Parameters and Spectral Data for this compound

| Parameter/Data | Value/Description |

|---|---|

| Technique | GC/MS spectrabase.com |

| Molecular Formula | C₁₁H₁₅NO₂ spectrabase.com |

| Molecular Weight | 193.25 g/mol spectrabase.com |

| Ionization Type | Electron Ionization (EI) spectrabase.com |

| Nominal Mass | 193 u spectrabase.com |

| Retention Index | 1500 spectrabase.com |

| GC Column Example | HP-INNOWAX (30 m × 0.32 mm × 0.50 μm) scispace.com |

| Carrier Gas | Helium scispace.com |

Enzyme-Linked Immunosorbent Assay (ELISA) for Enzyme Activity Quantification

While not a direct method for analyzing this compound itself, the Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful bioanalytical tool that can be adapted to quantify the activity of enzymes that metabolize this compound, such as esterases. Carboxylesterases are key enzymes in the metabolism of many xenobiotics nih.gov.

The principle of an ELISA for enzyme activity would involve measuring the product of an enzymatic reaction. In the case of this compound hydrolysis by an esterase, the assay could be designed to quantify the amount of L-phenylalanine or ethanol produced. However, a more common approach for measuring esterase activity is to use a chromogenic or fluorogenic substrate that mimics the structure of the compound of interest nih.govncsu.edu.

For instance, a competitive ELISA could be developed where an antibody specific to a product of the esterase reaction is used. The general steps would be:

An enzyme (e.g., a specific esterase) is incubated with this compound.

The reaction mixture is then added to a microplate coated with a conjugate of the reaction product (e.g., L-phenylalanine).

An antibody specific to the reaction product is added. This antibody will bind to the product in the reaction mixture and the product conjugated on the plate in a competitive manner.

A secondary, enzyme-labeled antibody is added that binds to the primary antibody.

A substrate for the enzyme on the secondary antibody is added, producing a measurable signal. The signal intensity will be inversely proportional to the amount of product generated in the initial enzymatic reaction, and thus to the enzyme's activity.

Alternatively, non-immunological, colorimetric assays are frequently used for determining esterase activity, employing substrates like p-nitrophenyl acetate, where the release of p-nitrophenol can be measured spectrophotometrically ncsu.edu.

Positron Emission Tomography (PET) Imaging for In Vivo Studies of Phenylalanine Analogs

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of metabolic and physiological processes frontiersin.org. By labeling molecules with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), their distribution in the body can be tracked over time.

While this compound itself is not typically used as a PET tracer, ¹⁸F-labeled analogs of phenylalanine are extensively studied, particularly in oncology for tumor imaging nih.govnih.govresearchgate.net. These tracers take advantage of the increased amino acid metabolism in cancer cells. The rationale is that tumor cells often overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), leading to higher accumulation of amino acid analogs compared to normal tissue nih.govbohrium.com.

Preclinical and clinical studies have evaluated several ¹⁸F-labeled phenylalanine analogs, such as 3-L-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), for their utility in diagnosing and monitoring brain tumors and other cancers nih.govbohrium.com. These studies provide valuable insights into how a radiolabeled derivative of phenylalanine might behave in vivo.

Research findings indicate that tracers like 3-L-[¹⁸F]FPhe can successfully visualize tumors with high quality, sometimes offering advantages over established tracers like [¹⁸F]FET nih.gov. The uptake of these tracers in tumors is quantified using the Standardized Uptake Value (SUV).

Table 3: Comparative Tumor Uptake of ¹⁸F-Labeled Phenylalanine Analogs in an Orthotopic U87 MG Rat Glioma Model

| PET Tracer | Mean SUVmax in Tumor | Tumor Cell Lines Studied | Key Finding |

|---|---|---|---|

| 3-L-[¹⁸F]FPhe | 107.6 ± 11.3 nih.gov | MCF-7, PC-3, U87 MG nih.gov | Significantly higher early uptake in orthotopic U87 MG tumors compared to [¹⁸F]FET. nih.gov |

| 3-D-[¹⁸F]FPhe | 86.0 ± 4.3 nih.gov | MCF-7, PC-3, U87 MG nih.gov | Does not exhibit protein incorporation. nih.gov |

| [¹⁸F]FET | 90.2 ± 7.7 nih.gov | MCF-7, PC-3, U87 MG nih.gov | Established tracer for comparison; showed higher uptake in subcutaneous MCF-7 tumors. nih.gov |

Data from a preclinical evaluation of phenylalanine analogues. nih.gov

Microscopy Techniques for Self-Assembly Studies

Amino acids and their derivatives, particularly those with aromatic side chains like phenylalanine, can undergo self-assembly to form a variety of ordered nanostructures, such as fibrils, nanotubes, and vesicles nih.govacs.orgnih.govrsc.orgmdpi.com. These structures are of great interest for applications in biomaterials and nanotechnology. Microscopy techniques are essential for visualizing and characterizing the morphology of these self-assembled structures.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons to visualize the ultrastructure of a sample. It is a critical tool for studying the self-assembly of molecules like L-phenylalanine and its derivatives.

In the context of this compound research, TEM would be used to:

Visualize Nanostructure Morphology: Directly observe the shape and size of self-assembled structures. Studies on L-phenylalanine have shown the formation of fibrillar structures under zwitterionic conditions, while flake-like morphologies are observed under cationic and anionic states nih.govrsc.org. The morphology of assemblies from diphenylalanine and triphenylalanine peptides has also been characterized, revealing nanotubes and plate-like structures, respectively nih.gov.

Investigate Assembly Mechanisms: By imaging samples at different time points or under varying conditions (e.g., pH, concentration, presence of metal ions), TEM can provide insights into the process of self-assembly acs.org.

Characterize Hierarchical Structures: Resolve the fine details of the assembled structures, such as the width of fibrils or the layered nature of flakes.

The preparation of samples for TEM is critical and typically involves depositing a dilute solution of the self-assembled material onto a TEM grid and allowing it to dry. Negative staining can be used to enhance contrast and visualize the structures more clearly nih.gov.

Table 4: Observed Morphologies of Self-Assembled Phenylalanine and its Derivatives by Microscopy

| Compound/Condition | Observed Morphology | Microscopy Technique |

|---|---|---|

| L-Phenylalanine (zwitterionic state, e.g., pH 5.8) | Fibrils nih.govrsc.org | SEM/TEM |

| L-Phenylalanine (cationic/anionic states, e.g., pH 1.5/12.2) | Flakes nih.govrsc.org | SEM |

| Diphenylalanine (FF) | Nanotubes nih.gov | ESEM/TEM |

| Triphenylalanine (FFF) | Plate-like nanostructures nih.gov | TEM/SEM |

| L-Phenylalanine with divalent/trivalent metal ions | Droplets, spheres, vesicles, flowers, toroids acs.org | Not specified |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology of materials at high resolution. In the context of this compound research, SEM would be instrumental in characterizing the size, shape, and texture of self-assembled structures.

Principles and Applications in Amino Acid Derivative Analysis

SEM operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition. For compounds like this compound, which may form larger aggregates or be incorporated into biomaterials, SEM can reveal the intricate details of these formations.

Research on L-phenylalanine provides a strong precedent for the potential applications of SEM in studying this compound. Studies have shown that L-phenylalanine can self-assemble into various morphologies, including long fibrous structures, needle-like fibers, and even tubular structures, depending on the experimental conditions such as concentration and pH. SEM imaging has been crucial in identifying these morphologies and understanding the mechanisms of their formation. For instance, at different concentrations, L-phenylalanine has been observed to form distinct structures, which have been clearly visualized using SEM. researchgate.net

Expected Morphological Findings for this compound

Based on the behavior of L-phenylalanine and other peptide derivatives, it is anticipated that this compound could also exhibit self-assembly properties, leading to the formation of various nanostructures. SEM analysis would be employed to characterize these potential structures. The esterification of the carboxyl group in L-phenylalanine to form this compound may influence its self-assembly behavior due to changes in charge and hydrophobicity, leading to unique morphological characteristics.

The table below summarizes the types of morphological data that could be obtained for this compound using SEM, based on analogous studies of L-phenylalanine.

| Parameter | Description | Expected Observations for this compound |

| Morphology | The overall shape and structure of the sample. | Potential for fibrous, crystalline, or amorphous structures. |

| Topography | The surface features of the sample. | Smooth or rough surfaces, presence of pores or other features. |

| Particle Size | The dimensions of individual particles or aggregates. | Nanometer to micrometer-sized structures. |

| Dispersion | The distribution of particles within a sample. | Uniform or aggregated particle distribution. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface at the nanoscale. It is particularly valuable for studying the surface properties and self-assembly of biomolecules like this compound.

High-Resolution Surface Characterization

AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map. This technique can be performed in various environments, including air and liquid, making it suitable for biological samples.

In the study of L-phenylalanine and dipeptides, AFM has been used to investigate the physical properties of self-assembled nanostructures, such as nanotubes. nottingham.ac.uknottingham.ac.uk These studies have revealed details about their stability under different conditions and have even allowed for their manipulation. nottingham.ac.uk For instance, AFM has been used to study the formation of ordered structures of peptide nucleic acids on gold surfaces, providing insights into their self-assembly behavior at a molecular level. nih.gov

Probing Nanomechanical Properties

Beyond imaging, AFM can also be used to measure the mechanical properties of materials, such as stiffness and adhesion, through force spectroscopy. This would be particularly relevant for understanding the properties of any self-assembled structures formed by Ethyl L--phenylalanate. Research on aromatic amino acid enantiomers has utilized AFM nanoindentation to measure the Young's modulus of self-assembled nanostructures, demonstrating significant differences in their mechanical robustness based on their molecular arrangement. acs.orgnih.gov

The following interactive data table outlines the potential AFM applications and the type of data that could be generated for this compound, drawing from research on related molecules.

| Measurement | Information Obtained | Relevance to this compound Research |

| Topography | High-resolution 3D surface imaging. | Visualization of self-assembled nanostructures and their dimensions. |

| Roughness | Quantitative analysis of surface texture. | Characterization of the surface quality of thin films or coatings. |

| Phase Imaging | Mapping of variations in material properties. | Differentiating between different components or phases in a sample. |

| Force Spectroscopy | Measurement of tip-sample interaction forces. | Determination of mechanical properties like elasticity and adhesion. |

Biological Activity and Mechanistic Investigations of Ethyl L Phenylalanate and Its Derivatives

Enzyme Modulation and Inhibition Studies

Ethyl L-phenylalanate and its derivatives have been the subject of various studies to understand their interactions with and modulation of different enzyme systems. These investigations are crucial for elucidating the biological activities of these compounds and their potential as therapeutic agents or biochemical probes.

Derivatives of this compound have been identified as potent inhibitors of chymotrypsin-like serine proteases. One such derivative, N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, demonstrates strong inhibitory activity against bovine α-chymotrypsin, human cathepsin G, and porcine elastase by functioning as an acylating agent. The phenylalanine residue in this inhibitor is crucial for the specific recognition of the S1 site in the enzyme's active site.

The inhibitory mechanism of these this compound derivatives involves the formation of a stable acyl-enzyme complex. The ethyl ester group plays a key role in enforcing the specific formation of this complex. The stability of the acyl-enzyme intermediate is further enhanced by other structural features, such as the n-hexyl group at the β-position and the 4-cyanophenyl group in the case of the studied derivative. A key characteristic of potent inhibitors in this class is a very slow deacylation rate, which effectively inactivates the enzyme. This slow deacylation is a determining factor in their efficacy as inhibitors rather than as substrates for the enzyme.

Kinetic studies of N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester have provided quantitative measures of its inhibitory potency. For its interaction with α-chymotrypsin, the inactivation rate constant (k_inact) was determined to be 0.0028 s⁻¹, and the enzyme-inhibitor dissociation constant (K_i) was 0.0045 µM. These parameters result in a k_inact/K_i value of 630,000 M⁻¹s⁻¹, highlighting it as one of the most powerful inactivators of α-chymotrypsin reported.

Table 1: Kinetic Parameters for the Inhibition of α-Chymotrypsin

| Parameter | Value |

|---|---|

| k_inact | 0.0028 s⁻¹ |

| K_i | 0.0045 µM |

| k_inact/K_i | 630,000 M⁻¹s⁻¹ |

Dipeptides and their esters containing phenylalanine have been synthesized and evaluated as potential selective inhibitors of neuronal nitric oxide synthase (nNOS). These compounds, including dipeptide esters, generally act as competitive inhibitors for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). However, the specific arrangement and chirality of the amino acids within the dipeptide are critical for selectivity. For instance, dipeptide methyl esters containing a d-amino acid have shown a preference for inhibiting nNOS over the other isoforms. This suggests that the phenylalanine moiety, when incorporated into such structures, plays a significant role in the binding and inhibition of nitric oxide synthases.

L-phenylalanine is a known inhibitor of intestinal alkaline phosphatase. The inhibition is stereospecific and organ-specific, with L-phenylalanine preferentially inhibiting the intestinal isoenzyme over those from other tissues like liver, bone, and kidney. The mechanism of inhibition by L-phenylalanine is described as uncompetitive. This indicates that the inhibitor binds to the enzyme-substrate complex, forming a stable ternary complex that is less likely to break down into products. This effectively reduces the concentration of the active enzyme-substrate complex. The ethyl ester of L-phenylalanine would likely exhibit a similar inhibitory effect, with the ester group potentially influencing its absorption and cellular uptake before being hydrolyzed to L-phenylalanine to exert its inhibitory action on intestinal alkaline phosphatase.

The direct influence of this compound on the activities of alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) is not extensively documented in publicly available research. However, the metabolism of amino acids, including phenylalanine, is known to be interconnected with the pathways involving these enzymes, particularly in the context of fermentation and flavor development in beverages.

Higher alcohols, which can be substrates for AAT in the formation of esters, can be produced from amino acids through the Ehrlich pathway. In this pathway, amino acids are transaminated to α-keto acids, which are then decarboxylated to aldehydes and subsequently reduced to higher alcohols by alcohol dehydrogenase. Phenylalanine, for example, can be a precursor to 2-phenylethanol.

Alcohol acyltransferases catalyze the final step in the formation of many volatile esters by combining an alcohol with an acyl-CoA. The availability of both substrates is crucial for ester production. While there is no direct evidence of this compound modulating the activity of ADH or AAT, its hydrolysis product, L-phenylalanine, can serve as a precursor for the synthesis of higher alcohols that are subsequently used by AAT. Therefore, an increased concentration of L-phenylalanine could indirectly influence the production of certain esters by providing the necessary alcohol substrate.

Lipase-Catalyzed Reactions and Aminolysis Mechanisms

The enzymatic synthesis and modification of amino acid esters, including this compound, represent a significant area of research in green chemistry and biocatalysis. Lipases, a class of enzymes known for their stability in organic solvents and their high degree of selectivity without needing cofactors, are prominently used for these transformations. nih.gov They are particularly effective in catalyzing reactions such as esterification, transesterification, and aminolysis.

Lipase-catalyzed reactions involving L-phenylalanine and its esters have been successfully demonstrated for the synthesis of various derivatives. For instance, lipases from Rhizomucor miehei (RML) and porcine pancreas (PPL) have been used for the regioselective synthesis of L-phenylalanyl esters of D-glucose directly from unprotected L-phenylalanine and D-glucose in organic solvents. nih.govresearchgate.net Under optimal conditions, these enzymes show excellent potential for creating ester bonds, with RML achieving yields as high as 98%. nih.gov Such reactions typically result in a mixture of monoesters and diesters. nih.govresearchgate.net

Aminolysis, the reaction of an ester with an amine to form an amide, is another critical lipase-catalyzed process. While these reactions are often conducted in anhydrous organic solvents, certain lipases can facilitate aminolysis in aqueous conditions. mdpi.com The mechanism of aminolysis for esters like phenyl acetate has been studied computationally, revealing that the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.net In the stepwise mechanism, the process involves a nucleophilic attack followed by an elimination stage. For phenyl acetate, the nucleophilic attack is the rate-determining step. researchgate.net General base catalysis, where a molecule like ammonia facilitates proton transfer, can also play a crucial role in lowering the activation energy of the reaction. researchgate.net

Table 1: Examples of Lipase-Catalyzed Reactions with Phenylalanine Derivatives

| Enzyme Source | Substrates | Reaction Type | Product(s) | Max Yield (%) | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei (RML) | L-phenylalanine, D-glucose | Esterification | L-phenylalanyl-D-glucose esters | 98% | nih.gov |

| Porcine Pancreas (PPL) | L-phenylalanine, D-glucose | Esterification | L-phenylalanyl-D-glucose esters | 75.6% | nih.gov |

| Sphingomonas sp. HXN-200 (SpL) | Ethyl butyrate, L-phenylalaninamide | Aminolysis | Phenylalanine butyramide | N/A | mdpi.com |

Role in Metabolic Pathways and Biochemical Processes

This compound, as an ester of the essential amino acid L-phenylalanine, is primarily relevant to metabolic pathways following its hydrolysis to L-phenylalanine. This conversion makes the amino acid available for various crucial biochemical processes.

L-phenylalanine is the initial precursor in the biosynthesis of a class of neurotransmitters known as catecholamines, which includes dopamine (B1211576), norepinephrine (noradrenaline), and epinephrine (adrenaline). wikipedia.org The metabolic pathway begins with the conversion of L-phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). qualialife.com Subsequently, L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of all catecholamines. qualialife.com L-DOPA is then decarboxylated to form dopamine. wikipedia.orgwikipedia.org Dopamine itself can then be further converted into norepinephrine by the enzyme dopamine β-hydroxylase. wikipedia.orgnih.gov Therefore, this compound acts as a precursor by supplying the foundational molecule, L-phenylalanine, for this entire essential pathway. nih.gov

As an essential amino acid, L-phenylalanine is a fundamental building block for proteins. wikipedia.org During the process of translation, amino acids are linked together by peptide bonds to form polypeptide chains, which then fold into functional proteins. wikipedia.orgnih.gov For this compound to be utilized in ribosomal protein synthesis, its ethyl ester group must first be cleaved to release free L-phenylalanine, which can then be attached to its specific transfer RNA (tRNA) and incorporated into a growing protein chain.

Beyond biological protein synthesis, phenylalanine derivatives are also used in synthetic peptide chemistry. Methods like native chemical ligation allow for the joining of unprotected peptide segments to form a larger protein. Specific techniques have been developed to enable this ligation at phenylalanine residues, expanding the toolbox for the chemical synthesis of complex peptides and proteins. acs.org

Inborn errors of metabolism can disrupt the normal processing of L-phenylalanine. The most well-known of these is Phenylketonuria (PKU), an autosomal recessive disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). nih.govresearchgate.net This deficiency prevents the conversion of phenylalanine to tyrosine, leading to a toxic buildup of phenylalanine and its metabolites in the blood and brain. nih.govyoutube.com Untreated, this accumulation causes severe intellectual disability, seizures, and other neurological problems. nih.govresearchgate.net Because this compound is a direct source of L-phenylalanine, its administration would be contraindicated in individuals with PKU or other hyperphenylalaninemia conditions, as it would exacerbate the underlying metabolic problem. nih.gov The management of PKU involves a strict diet low in phenylalanine to prevent its accumulation. youtube.comnih.gov

L-phenylalanine serves as a precursor for a wide array of secondary metabolites in plants. A notable example is the biosynthesis of 2-(2-phenylethyl)chromones (PECs), which are characteristic bioactive and aromatic compounds found in agarwood, the resinous heartwood of Aquilaria trees. mdpi.comnih.govnih.gov The biosynthesis of these compounds begins with phenylalanine-derived intermediates. mdpi.com Phenylalanine ammonia-lyase (PAL), an enzyme that converts L-phenylalanine to trans-cinnamic acid, is a key entry point for this pathway. frontiersin.org Subsequent enzymatic steps, including condensation reactions orchestrated by polyketide synthases (PKS), lead to the formation of the foundational chromone structure. mdpi.com The accumulation of these PECs is a primary indicator of agarwood quality. frontiersin.org Various stressors, such as salinity, can induce the production of these compounds in Aquilaria species. mdpi.comresearchgate.net

Antimicrobial and Antiviral Potential

Derivatives of L-phenylalanine, particularly cationic surfactants synthesized from its esters, have demonstrated notable antimicrobial activity. researchgate.netnih.gov These compounds are designed to interact with and disrupt the lipid bilayers of bacterial cell membranes, leading to depolarization, lysis, and ultimately, cell death. nih.gov

Research has shown that the antibacterial efficacy of these L-phenylalanine ester derivatives is often dependent on the length of their alkyl chain. researchgate.netmdpi.com The activity tends to increase with chain length up to a certain point, after which a "cut-off effect" is observed. researchgate.netnih.gov For example, against Gram-positive bacteria, the optimal activity is often seen with a 12-carbon (C12) chain, while for Gram-negative bacteria, the cut-off may occur at a shorter chain length. nih.gov Generally, these compounds are more active against Gram-positive than Gram-negative bacteria. researchgate.netnih.gov The introduction of L-phenylalanine into the sequence of certain antimicrobial peptides has also been shown to enhance their selective activity against Gram-positive bacteria. nih.gov

Table 2: Antimicrobial Activity of Cationic Surfactants Derived from L-Phenylalanine Esters

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Cationic surfactants from L-Phenylalanine esters (C1-C20) | Gram-positive and Gram-negative bacteria | More active against Gram-positive bacteria. Activity increases with chain length, with a cut-off effect at C12. | researchgate.netnih.gov |

| Phenylalanine-based surfactants (CnPC3NH3Cl) | Various bacterial strains | C12 and C14 derivatives were the most effective against all tested microorganisms, including Gram-negative bacteria. | mdpi.com |

| L-phenylalanine ethyl ester derived ionic liquids | Bacteria and fungi | Imidazolium- and pyridinium-derived ionic liquids showed higher biodegradability. Antimicrobial activity evaluated by microdilution broth method. | researchgate.net |

Antioxidant and Anti-inflammatory Properties

L-phenylalanine and its derivatives have been investigated for their antioxidant and anti-inflammatory activities. researchgate.netmdpi.com Phenylalanine itself has been shown to possess lipophilic antioxidant capacity. researchgate.net The antioxidant properties of plant-derived compounds are often attributed to their ability to scavenge free radicals, reduce oxidative stress, and chelate metal ions. nih.gov

In the context of inflammation, studies using cell models have explored the effects of amino acid formulations. For example, in human intestinal Caco-2 cells, a slow-release amino acid formula was found to improve the intestinal oxidative and inflammatory status caused by stressors, whereas free amino acids were observed to aggravate it. nih.gov The slow-release formula significantly reduced the secretion of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6. nih.gov This suggests that the mode of delivery and formulation of amino acids can influence their biological effects.

Other research has demonstrated that certain extracts containing phenylalanine derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in stimulated macrophage cells. researchgate.net An imbalance of phenylalanine in the diet, however, could lead to a decrease in intestinal immune and antioxidant capacity and induce an inflammatory response. mdpi.com

The mechanisms underlying these properties are linked to the modulation of key signaling pathways. For instance, some natural molecules with antioxidant properties can target and inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways and the generation of reactive oxygen species (ROS). mdpi.com They can also enhance the levels of endogenous antioxidants like glutathione (GSH). mdpi.com

Cellular Uptake and Transport Mechanisms

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including L-phenylalanine, across cell membranes. nih.govresearchgate.net It is highly expressed in the blood-brain barrier and in many types of cancer cells, making it a key target for drug delivery to the central nervous system and tumors. acs.orgnih.gov

The selectivity and transportability of compounds via LAT1 are influenced by their structural features. acs.org Studies on phenylalanine analogs have shown that LAT1 can accommodate a wide range of structures, though it generally prefers smaller compounds. nih.gov For larger molecules, flexibility becomes a critical factor for efficient transport. nih.gov The core amino acid structure is essential for transporter recognition. nih.gov

Modifications to the L-phenylalanine molecule, such as esterification to form this compound, can affect its interaction with LAT1. While specific data on this compound is limited, studies on related esters, such as methyl and ethyl esters of L-leucine, have shown they are substrates for LAT1. uef.fi The position of substituents on the phenyl ring also plays a significant role. Meta-conjugation on the L-phenylalanine ring has been shown to increase binding to human LAT1 compared to para-conjugation. uef.fi For example, 2-iodo-L-phenylalanine, with a substituent at the ortho-position, demonstrated markedly improved LAT1 affinity and selectivity compared to L-phenylalanine itself. researchgate.net

The transporter facilitates the uptake of these amino acids and amino-acid-mimicking drugs through a sodium-independent exchange mechanism. uef.fi Understanding the structure-activity relationships of LAT1 substrates is vital for designing prodrugs that can effectively utilize this transport system to reach their therapeutic targets. nih.govnih.gov

Biodegradation Pathways and Environmental Fate Studies

The environmental fate of this compound is governed by biodegradation processes that break down the molecule. The primary pathway for the degradation of L-phenylalanine in most bacteria involves its conversion to phenylacetate. nih.gov This is followed by the activation of phenylacetate to phenylacetyl-CoA, which then enters a specific catabolic pathway. nih.gov This pathway is distinct from other aromatic degradation routes and involves epoxide formation and hydrolytic ring cleavage, ultimately leading to intermediates of central metabolism. nih.gov

Studies focusing on derivatives like L-phenylalanine ethyl ester have provided insights into how modifications affect biodegradability. Research on ionic liquids (ILs) derived from L-phenylalanine ethyl ester showed that the length of the alkyl chain on the cationic head group negatively correlates with biodegradability. researchgate.net However, many of these ester-containing compounds were found to be at least primarily biodegradable. researchgate.net

Enzymatic degradation is also a key process. The enzyme chymotrypsin (B1334515), for example, has been shown to cleave ester bonds adjacent to L-phenylalanine residues within the backbone of segmented polyurethaneureas. nih.gov This indicates that the ester linkage in this compound is a likely site for initial enzymatic attack in biological systems, releasing ethanol and L-phenylalanine. The resulting L-phenylalanine would then be expected to enter the established catabolic pathways. nih.govresearchgate.net The complete mineralization of these compounds, however, can be a slow process, sometimes requiring prolonged periods for microbial adaptation to fully degrade the molecule. researchgate.net

Ester Bond Hydrolysis

The ester bond in this compound and its derivatives is susceptible to hydrolysis, a reaction that can be catalyzed by enzymes. This process is a key step in the biodegradation of these compounds.

Microbial catalysts have demonstrated the ability to perform stereoselective hydrolysis on racemic β-phenylalanine ethyl ester, a derivative of this compound. nih.gov In one study, whole cells of Sphingobacterium sp. 238C5 and Arthrobacter sp. 219D2 were used as catalysts for the production of optically pure (R)- and (S)-β-phenylalanine ethyl esters, respectively. nih.gov The enzyme from Sphingobacterium sp. was found to be a monomeric protein that specifically catalyzed the hydrolysis of β-phenylalanine esters, showing no activity towards common aliphatic or aromatic carboxylate esters. nih.gov

Detailed findings from these microbial hydrolysis reactions are summarized below:

| Catalyst | Substrate | Product | Molar Yield | Enantiomeric Purity | Reaction Time |

| Sphingobacterium sp. 238C5 | 2.5% (w/v) racemic β-phenylalanine ethyl ester | (R)-β-phenylalanine ethyl ester | 46% | 99% e.e. | 24 hours |

| Arthrobacter sp. 219D2 | 2.5% (w/v) racemic β-phenylalanine ethyl ester | (S)-β-phenylalanine ethyl ester | 35% | 99% e.e. | 48 hours |

This data is sourced from studies on the microbial production of optically active β-phenylalanine ethyl ester. nih.gov

This enzymatic hydrolysis is also a critical degradation pathway for more complex derivatives, such as certain ionic liquids (ILs) derived from L-phenylalanine ethyl ester. taltech.ee The cleavage of the ethyl ester group is one of the initial steps observed in the biodegradation of these compounds. taltech.ee

Formation and Persistence of Transformation Products

Studies on the biodegradation of L-phenylalanine ethyl ester-derived ionic liquids have shown that the degradation pathway can significantly influence the nature of the resulting TPs. taltech.ee Two main degradation routes were observed: hydrolysis of the ethyl ester group or cleavage of an amide bond, followed by the biodegradation of the released phenylalanine ethyl ester. taltech.ee

However, these pathways often result in persistent TPs. taltech.ee The structure of the derivative plays a crucial role in its biodegradability and the stability of its TPs. For instance, research has shown that pyridinium-based ionic liquids are generally more biodegradable than those based on imidazolium. researchgate.net In one study, a pyridinium-substituted L-phenylalanine IL was found to be ultimately biodegradable after a prolonged 42-day test, without leaving any stable transformation products. taltech.eeresearchgate.net Conversely, many other derivatives did not meet the criteria for "ready biodegradability" and led to the formation of persistent TPs. taltech.ee The length of alkyl chains on derivatives has also been shown to negatively correlate with biodegradability. researchgate.net

The ultimate goal in designing sustainable chemicals is complete mineralization, where the compound is entirely broken down by microorganisms. researchgate.net While some L-phenylalanine ethyl ester derivatives have shown "inherent, ultimate biodegradability" after extended periods, achieving ready biodegradability without the formation of persistent intermediates remains a key challenge in the design of environmentally benign compounds based on this platform. researchgate.net

Structure Activity Relationship Sar and Structure Stability Relationship Ssr Studies

Correlating Structural Features with Biological Activity

Structure-Activity Relationship (SAR) studies investigate how the structural modifications of a compound affect its biological activity. For Ethyl L-phenylalanate and its analogues, these studies have provided critical insights into the molecular determinants of their function.

The ethyl ester moiety of this compound plays a crucial role in the mechanism of enzyme inhibition, particularly in the context of serine proteases. In a notable example, an N-acyl-L-phenylalanine ethyl ester derivative has been shown to be a potent and stable inhibitor of chymotrypsin-like serine proteases. The inhibitory activity of this compound is attributed to its function as an acylating agent. The ethyl ester group is instrumental in enforcing the specific formation of an acyl-enzyme complex, a key step in the inactivation of the enzyme nih.gov. This targeted acylation demonstrates the directive role of the ethyl ester in the inhibitory mechanism.

The phenylalanine residue is fundamental for the specific recognition of target enzymes by inhibitors derived from this compound. The phenyl group of this amino acid residue provides a key hydrophobic interaction point within the enzyme's active site. For instance, in the inhibition of chymotrypsin-like serine proteases, the phenylalanine residue is responsible for the specific recognition of the S1 site of the enzyme nih.gov. This specific binding is a prerequisite for the subsequent inhibitory action. Further evidence of the importance of the phenylalanine residue comes from studies on insulin-regulated aminopeptidase (IRAP), where Phenylalanine-544 is critical for both substrate and inhibitor binding by providing a hydrophobic packing point at the active site nih.gov.

The inhibitory potency of this compound derivatives can be significantly modulated by the introduction of various substituents. SAR studies have demonstrated that modifications to different parts of the molecule can either enhance or diminish its inhibitory activity.

Further studies on phosphonic acid analogues of phenylalanine, which inhibit alanyl aminopeptidases, have revealed the influence of halogen substituents on the phenyl ring. The introduction of fluorine and bromine atoms at different positions resulted in varying inhibitory constants (Kᵢ), indicating that both the nature and the position of the substituent are critical for inhibitory potency. Homophenylalanine derivatives generally showed higher inhibitory potential than the corresponding phenylalanine derivatives against both human and porcine alanyl aminopeptidases.

| Compound | Substituent on Phenyl Ring | Target Enzyme | Kᵢ (µM) |

| Phenylalanine analogue 1 | 2-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 1.2 ± 0.1 |

| Phenylalanine analogue 2 | 3-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.8 ± 0.1 |

| Phenylalanine analogue 3 | 4-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 1.5 ± 0.2 |

| Homophenylalanine analogue 1 | 2-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.5 ± 0.1 |

| Homophenylalanine analogue 2 | 3-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.3 ± 0.05 |

| Homophenylalanine analogue 3 | 4-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.7 ± 0.1 |

| Homophenylalanine analogue 4 | 2-Bromo-5-fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.4 ± 0.1 |

Data adapted from studies on phosphonic acid analogues of phenylalanine and homophenylalanine.

In the context of antiplasmodial agents, the incorporation of phenylalanine ester moieties into macrocyclic structures has been explored. The size of the macrocyclic ring and the nature of the constituent amino acid residues significantly influence the antiplasmodial activity. Studies on backbone-cyclized peptide analogues derived from human platelet factor 4 have provided insights into these structural effects. While not traditional macrocycles, these cyclic peptides demonstrate the importance of conformational constraint and amino acid composition in targeting the Plasmodium falciparum parasite.

Modifications such as amino acid substitutions and backbone cyclization have been shown to impact the antiplasmodial potency, measured as the half-maximal inhibitory concentration (IC₅₀). For instance, certain substitutions of charged and hydrophobic amino acids within a stable backbone cyclic scaffold led to improved activity against P. falciparum.

| Peptide Analogue | Modification | Antiplasmodial IC₅₀ (µM) |

| Parent Peptide | Linear | 10.2 |

| Analogue 1 | Backbone Cyclization | 8.5 |

| Analogue 2 | E16K Substitution in Cyclic Scaffold | 3.5 |

| Analogue 3 | K13R, K32R Substitution in Cyclic Scaffold | 5.3 |

Data represents the inhibitory concentration against P. falciparum 3D7 strain and is adapted from studies on PF4-derived peptides. nih.gov

These findings underscore the importance of the macrocyclic framework and the specific amino acid side chains in optimizing interactions with parasitic targets.

This compound can be used as a building block for the synthesis of surface-active ionic liquids (SAILs), where the balance between hydrophilicity and lipophilicity, as well as the cationic charge density, are key determinants of their physicochemical properties, such as their critical micelle concentration (CMC). The CMC is a measure of the surfactant's efficiency, with lower values indicating higher efficiency.

The structure of the cation, including the length of the alkyl chain and the nature of the amino acid residue, influences the hydrophilic-lipophilic balance (HLB) and, consequently, the self-aggregation behavior of these SAILs. For instance, cationic surfactants based on phenylalanine and tryptophan have been synthesized and their CMC values determined. The introduction of aromatic amino acids increases the hydrophobic character of these surfactants, leading to lower CMC values compared to surfactants with linear hydrocarbon chains.

| Surfactant | Alkyl Chain Length | Amino Acid | CMC (mM) |

| C₁₀PC₃NH₃Cl | C₁₀ | Phenylalanine | 16.2 |

| C₁₂PC₃NH₃Cl | C₁₂ | Phenylalanine | 4.8 |

| C₁₄PC₃NH₃Cl | C₁₄ | Phenylalanine | 1.2 |

| C₁₆PC₃NH₃Cl | C₁₆ | Phenylalanine | 0.42 |

| C₁₂TC₃NH₃Cl | C₁₂ | Tryptophan | 4.6 |

| C₁₄TC₃NH₃Cl | C₁₄ | Tryptophan | 1.1 |

| C₁₆TC₃NH₃Cl | C₁₆ | Tryptophan | 0.29 |

Data adapted from studies on phenylalanine and tryptophan-based cationic surfactants. nih.gov

These results highlight that a longer alkyl chain (increased lipophilicity) leads to a lower CMC, indicating a more favorable self-assembly into micelles. The nature of the aromatic amino acid also subtly influences the CMC, with tryptophan derivatives generally showing slightly lower CMC values than their phenylalanine counterparts with the same alkyl chain length.

Structure-Stability Relationship in Enzyme-Inhibitor Complexes

The stability of the complex formed between an enzyme and an inhibitor is a critical factor in determining the inhibitor's efficacy and duration of action. The Structure-Stability Relationship (SSR) focuses on how the structural features of both the inhibitor and the enzyme contribute to the thermodynamics of their binding.

In the case of the N-acyl-L-phenylalanine ethyl ester inhibitor of chymotrypsin (B1334515), the n-hexyl group at the beta-position and the 4-cyanophenyl group play a significant role in stabilizing the acyl-enzyme complex nih.gov. This stabilization is a key factor in the compound's potent inhibitory activity, as it leads to a very slow deacylation rate.

Thermodynamic studies of ligand binding to phenylalanine hydroxylase (PAH) provide a quantitative understanding of the forces driving complex formation. Isothermal titration calorimetry has been used to determine the thermodynamic parameters for the binding of different pterin analogues to PAH. These parameters, including the dissociation constant (Kₔ), enthalpy change (ΔH), entropy change (-TΔS), and heat capacity change (ΔCₚ), reveal the nature of the binding interactions.

| Ligand | Kₔ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔCₚ (cal/mol/K) |

| 6R-Tetrahydrobiopterin (BH₄) | 0.75 ± 0.18 | -11.8 ± 0.4 | 3.4 ± 0.4 | -357 ± 26 |

| 6-Methyltetrahydropterin (6M-PH₄) | 16.5 ± 2.7 | -3.3 ± 0.3 | -3.2 | -63 ± 12 |

Thermodynamic parameters for pterin binding to human Phenylalanine Hydroxylase at neutral pH and 25°C. nih.gov